N-Palmitoylcysteine alpha-methyl ester

Description

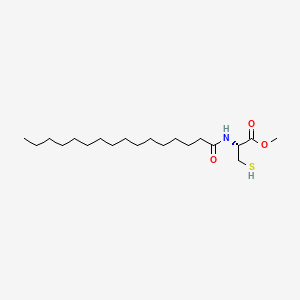

N-Palmitoylcysteine alpha-methyl ester (CAS: 73793-95-0) is a synthetic cysteine derivative characterized by a palmitoyl group (C16 acyl chain) attached to the nitrogen of cysteine and an alpha-methyl ester modification at the carboxyl terminus. Its molecular formula is C₂₀H₃₉NO₃S, with a molar mass of 373.59 g/mol and a predicted density of 0.976±0.06 g/cm³ . The compound’s lipophilicity, inferred from its long acyl chain and ester group, suggests enhanced membrane permeability compared to shorter-chain cysteine derivatives. Limited direct pharmacological data exist for this compound, but its structural features align with molecules studied for antioxidant, anti-inflammatory, or receptor-modulating activities.

Properties

CAS No. |

73793-95-0 |

|---|---|

Molecular Formula |

C20H39NO3S |

Molecular Weight |

373.6 g/mol |

IUPAC Name |

methyl (2R)-2-(hexadecanoylamino)-3-sulfanylpropanoate |

InChI |

InChI=1S/C20H39NO3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)21-18(17-25)20(23)24-2/h18,25H,3-17H2,1-2H3,(H,21,22)/t18-/m0/s1 |

InChI Key |

PHMWAIYVRSEJEU-SFHVURJKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Palmitoylcysteine alpha-methyl ester can be synthesized through the esterification of N-palmitoylcysteine with methanol in the presence of a strong acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The reaction can be represented as follows:

N-Palmitoylcysteine+MethanolAcid CatalystN-Palmitoylcysteine alpha-methyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Palmitoylcysteine alpha-methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield N-palmitoylcysteine and methanol.

Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.

Major Products Formed

Hydrolysis: N-palmitoylcysteine and methanol.

Oxidation: Sulfoxides or sulfones of this compound.

Reduction: N-palmitoylcysteine alpha-methyl alcohol.

Scientific Research Applications

N-Palmitoylcysteine alpha-methyl ester has several scientific research applications:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: It serves as a substrate for studying enzyme-catalyzed reactions involving cysteine derivatives.

Industry: Used in the synthesis of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-Palmitoylcysteine alpha-methyl ester involves its interaction with cellular membranes due to its lipid-like structure. The palmitoyl group enhances its affinity for lipid bilayers, facilitating its incorporation into membranes. This can alter membrane fluidity and protein localization, impacting various cellular processes .

Comparison with Similar Compounds

N-Acetylcysteine (NAC)

Structural Differences :

- NAC (C₅H₉NO₃S, 163.19 g/mol) replaces the palmitoyl group with a smaller acetyl (C2) moiety and retains a free thiol (-SH) group.

- N-Palmitoylcysteine alpha-methyl ester has a 16-carbon palmitoyl chain and a methyl-esterified carboxyl group, reducing polarity.

Functional Implications :

- Bioavailability: NAC’s smaller size and free thiol enhance water solubility and systemic absorption, making it suitable for oral or intravenous administration. The palmitoyl chain in this compound likely restricts aqueous solubility but improves lipid membrane integration .

- Antioxidant Activity : NAC directly scavenges reactive oxygen species (ROS) via its thiol group and boosts glutathione synthesis. The esterified thiol in This compound may limit direct ROS scavenging but could confer sustained intracellular effects via membrane localization .

- Clinical Applications: NAC is FDA-approved for acetaminophen overdose and chronic obstructive pulmonary disease (COPD).

Alpha-Methyl Serotonin

Structural Overlap :

Functional Contrast :

- Receptor Targeting: Alpha-methyl serotonin acts as a serotonin receptor agonist (EC₅₀ = 3.2 µM for 5HTR2b), while this compound lacks known receptor affinity. The latter’s palmitoyl group may instead modulate lipid raft signaling or enzyme activity .

- Stability : The methyl ester in both compounds may reduce enzymatic degradation, but alpha-methyl serotonin’s indole ring enables fluorescence-based tracking in cellular assays, a feature absent in This compound .

Beta-Hydroxy-Beta-Aryl Propanoic Acids (NSAID Analogs)

Structural Parallels :

- Compounds like 3-hydroxy-3,3-diphenylpropanoic acid share a carboxyl group modified with bulky aryl and alkyl groups, akin to the palmitoyl chain in this compound .

Functional Insights :

- COX-2 Selectivity : Alpha-methyl substitutions in NSAID analogs enhance COX-2 selectivity by sterically hindering COX-1 binding. This suggests that This compound ’s methyl ester might similarly influence target enzyme interactions, though its cysteine backbone likely redirects activity toward redox or protein-binding pathways .

- Anti-Inflammatory Potential: NSAID analogs reduce inflammation but risk gastric toxicity. This compound’s thiol ester could offer antioxidant-mediated anti-inflammatory effects with fewer gastrointestinal side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.